Malonate de monobenzyle

Vue d'ensemble

Description

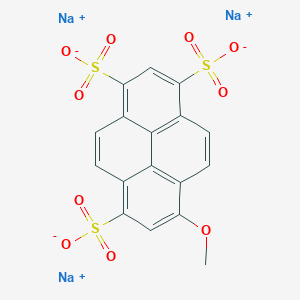

Mono-Benzyl malonate is a dicarboxylic acid monoester obtained by the formal condensation of one of the carboxy groups of malonic acid with benzyl alcohol . It is a useful synthetic intermediate .

Synthesis Analysis

Mono-Benzyl malonate can be synthesized by the reaction of Meldrum’s acid (2,2-dimethyl- 1,3-dioxane-4,6-dione) with benzyl alcohol . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .Molecular Structure Analysis

The molecular formula of mono-Benzyl malonate is C10H10O4 . The molecular weight is 194.18 .Chemical Reactions Analysis

Mono-Benzyl malonate can be used as a reagent for cyclocondensation with 1,3-dinucleophiles to give six-membered heterocycles . It can also be alkylated in the alpha position through an SN2 reaction with alkyl halides .Physical And Chemical Properties Analysis

Mono-Benzyl malonate appears as a crystalline solid . It has a molecular weight of 194.18 . It is slightly soluble in chloroform, DMSO, and methanol .Applications De Recherche Scientifique

Synthèse organique

Le malonate de monobenzyle est utilisé en synthèse organique . Il peut être synthétisé par la réaction de l'acide de Meldrum (2,2-diméthyl-1,3-dioxane-4,6-dione) avec l'alcool benzylique .

2. Préparation de demi-esters d'acide malonique monosubstitués (SMAHO) Le this compound est utilisé dans la préparation de demi-esters d'acide malonique monosubstitués (SMAHO) . Les SMAHO sont des intermédiaires importants en synthèse organique et ont une large gamme d'applications.

Produits chimiques de laboratoire

Le this compound est utilisé comme produit chimique de laboratoire . Il est utilisé dans diverses réactions chimiques et expériences en laboratoire.

Industrie alimentaire

Le this compound peut être utilisé dans l'industrie alimentaire . Cependant, les applications spécifiques dans cette industrie ne sont pas détaillées dans les sources.

Industrie pharmaceutique

Le this compound peut être utilisé dans l'industrie pharmaceutique . Il pourrait être utilisé dans la synthèse de divers médicaments.

Utilisation de produits pesticides ou biocides

Le this compound peut être utilisé dans la production de pesticides ou de produits biocides . Ces produits sont utilisés pour contrôler les parasites et les micro-organismes qui peuvent nuire à la santé humaine ou causer des dommages aux produits naturels ou manufacturés.

Mécanisme D'action

Target of Action

Mono-Benzyl Malonate is a derivative of malonic acid . Malonic acid and its derivatives are known to be competitive inhibitors of the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, a key metabolic pathway in cells. Therefore, the primary target of Mono-Benzyl Malonate is likely to be succinate dehydrogenase.

Mode of Action

As a competitive inhibitor, Mono-Benzyl Malonate binds to the active site of succinate dehydrogenase, preventing the usual substrate, succinate, from binding . This inhibits the normal function of the enzyme, leading to alterations in cellular metabolism.

Biochemical Pathways

The inhibition of succinate dehydrogenase by Mono-Benzyl Malonate affects the citric acid cycle . This cycle is central to cellular respiration, the process by which cells generate energy. Disruption of this cycle can have significant downstream effects on cellular energy production and other metabolic processes.

Result of Action

The inhibition of succinate dehydrogenase by Mono-Benzyl Malonate can lead to a decrease in cellular energy production, as this enzyme plays a key role in the citric acid cycle . This could potentially lead to cellular dysfunction or death, depending on the extent of the inhibition.

Safety and Hazards

Mono-Benzyl malonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

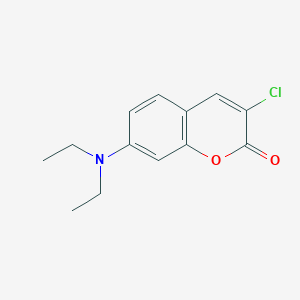

IUPAC Name |

3-oxo-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLAHQSWDKNWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960628 | |

| Record name | 3-(Benzyloxy)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | mono-Benzyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

40204-26-0 | |

| Record name | 1-(Phenylmethyl) propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40204-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl hemimalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040204260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Benzyloxy)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | mono-Benzyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL HEMIMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK5W8RT3GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | mono-Benzyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)